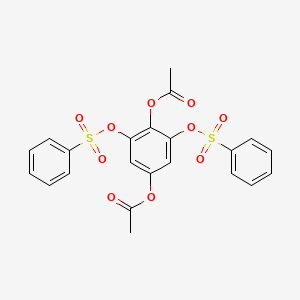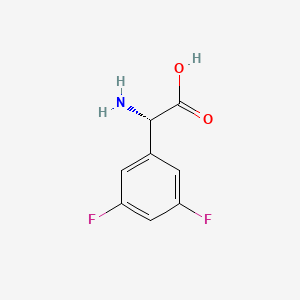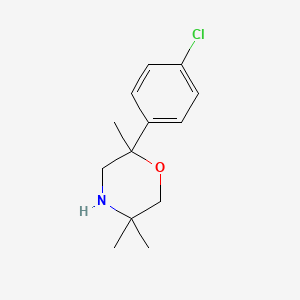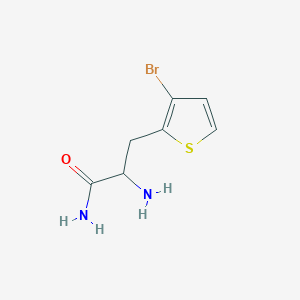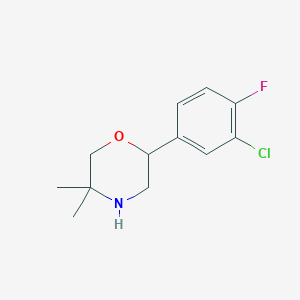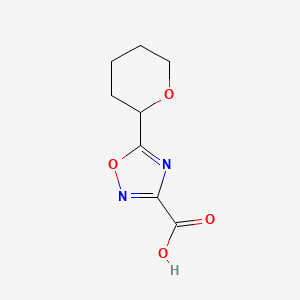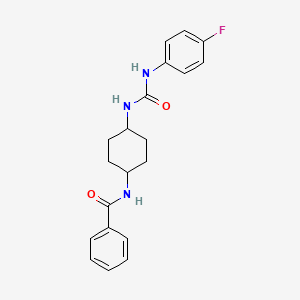
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is a synthetic organic compound with the molecular formula C20H22FN3O2 and a molecular weight of 355.41 g/mol This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a cyclohexylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide typically involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate 4-(3-(4-fluorophenyl)ureido)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This can lead to modulation of biological pathways and exertion of therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(3-(4-Chlorophenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Methylphenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Nitrophenyl)ureido)cyclohexyl)benzamide
Uniqueness
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C20H22FN3O2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-[4-[(4-fluorophenyl)carbamoylamino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H22FN3O2/c21-15-6-8-17(9-7-15)23-20(26)24-18-12-10-16(11-13-18)22-19(25)14-4-2-1-3-5-14/h1-9,16,18H,10-13H2,(H,22,25)(H2,23,24,26) |
InChI-Schlüssel |
CSVNREZAIDTXMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
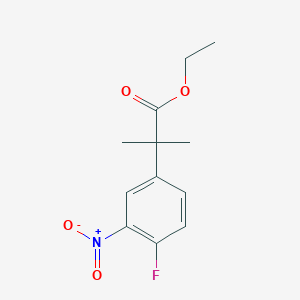
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
